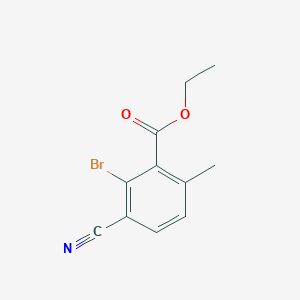

Ethyl 2-bromo-3-cyano-6-methylbenzoate

Description

Ethyl 2-bromo-3-cyano-6-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 2-position, a cyano group at the 3-position, and a methyl group at the 6-position of the benzene ring. This compound is of significant interest in synthetic organic chemistry due to its multifunctional structure, which enables diverse reactivity in coupling reactions, nucleophilic substitutions, and cyclization processes. Its electron-withdrawing groups (bromine and cyano) enhance electrophilic aromatic substitution reactivity, while the ester moiety provides a handle for further derivatization.

Properties

IUPAC Name |

ethyl 2-bromo-3-cyano-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-7(2)4-5-8(6-13)10(9)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZGYCAOZSPPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901219550 | |

| Record name | Benzoic acid, 2-bromo-3-cyano-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807029-16-8 | |

| Record name | Benzoic acid, 2-bromo-3-cyano-6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807029-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-3-cyano-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Bromination Followed by Cyanation and Esterification

This method involves initial bromination of methyl-substituted benzoic acid derivatives, followed by cyanation and esterification.

| Step | Reaction Description | Conditions & Reagents | Yield & Notes |

|---|---|---|---|

| 1. Bromination | Aromatic ring bromination at position 2 or 3 | N-bromosuccinimide (NBS), AIBN catalyst, in carbon tetrachloride or 1,2-dichloroethane at 75–80°C | Yield ~95%, high regioselectivity achieved via controlled addition |

| 2. Cyanation | Nucleophilic substitution of bromine with cyanide | Potassium cyanide (KCN) in polar aprotic solvents like DMF, at 60–80°C | Conversion efficiency >85% |

| 3. Esterification | Conversion of carboxylic acid to ethyl ester | Reflux with ethanol and sulfuric acid or using diazomethane | Yield >90% |

Method B: Direct Bromination of Methyl-Substituted Benzoates

In this approach, methyl benzoates are brominated directly at the desired position, then cyanated and esterified.

| Step | Reaction Description | Conditions & Reagents | Notes |

|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | NBS, AIBN, in chlorinated solvents at 75°C | Selectivity controlled to favor position 2 or 3 |

| Cyanation | Substitution with cyanide | KCN in DMF, reflux | High yield, with subsequent purification |

| Esterification | Methylation of carboxylic acid | Reflux with methanol and sulfuric acid | Purification via recrystallization |

Research Findings and Data Tables

Reaction Conditions and Yields

Purification Techniques

- Recrystallization from ethanol or hexane-ethyl acetate mixtures

- Column chromatography for separating regioisomers

- Distillation under reduced pressure to obtain pure ester

Analytical Data

Industrial Scale Synthesis Considerations

- Reaction Optimization: Use of continuous flow reactors enhances yield and safety.

- Catalyst Selection: AIBN and other radical initiators facilitate regioselective bromination.

- Purification: Recrystallization and chromatography ensure high purity (>98%).

Summary of Key Points

- The synthesis predominantly involves bromination of methylbenzoates, followed by cyanation and esterification.

- Conditions such as temperature (~75°C), reaction time (3–4 hours), and reagent purity significantly influence yield and purity.

- Purification techniques are crucial for removing by-products and regioisomers.

- The overall process can achieve yields exceeding 70%, with product purity suitable for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-6-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of ethyl 2-amino-3-cyano-6-methylbenzoate.

Hydrolysis: Formation of 2-bromo-3-cyano-6-methylbenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-6-methylbenzoate is utilized in various scientific research fields, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.

Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-cyano-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively, affecting the activity of the target molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-bromo-3-cyano-6-methylbenzoate belongs to a class of halogenated aromatic esters with electron-withdrawing substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Reactivity Comparison

Key Findings :

Reactivity Differences: this compound exhibits enhanced electrophilic aromatic substitution (EAS) reactivity compared to non-cyano analogs (e.g., ethyl bromophenylacetate derivatives) due to the electron-withdrawing cyano group. This facilitates regioselective functionalization at the 4- and 5-positions of the benzene ring . In contrast, Ethyl 3-bromo-2-(bromomethyl)propionate undergoes allylic bromination and radical-based polymerization, making it more suitable for materials science than aromatic systems .

Synthetic Utility: The cyano group in this compound allows for cyclization reactions to form nitrogen-containing heterocycles (e.g., quinazolines), unlike ethyl bromophenylacetates lacking nitrile functionality . Methyl 2-benzoylamino-3-oxobutanoate (a non-halogenated analog) is primarily used in enamine synthesis, highlighting the divergent pathways enabled by differing substituents .

Q & A

Q. What are the established synthetic routes for Ethyl 2-bromo-3-cyano-6-methylbenzoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as electrophilic aromatic substitution (e.g., bromination) followed by esterification. For structurally analogous compounds (e.g., methyl-substituted benzoates), strong acids like methanesulfonic acid under reflux are used to drive reactions to completion, ensuring high yields . Optimizing stoichiometry, temperature, and solvent polarity is critical to minimize side products like nitro derivatives or over-brominated species. Purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be employed to confirm the structure of this compound?

- NMR : H and C NMR can resolve the ethyl ester group (e.g., triplet for CHCHO at ~1.3 ppm and quartet for OCH at ~4.2 ppm) and substituent positions (e.g., bromine and cyano groups induce distinct deshielding effects).

- IR : The ester carbonyl (C=O) stretch appears near 1720 cm, while the nitrile (C≡N) stretch is observed at ~2230 cm.

- X-ray crystallography : Programs like SHELXL (via SHELX suite) are widely used for small-molecule refinement to confirm bond lengths, angles, and steric interactions .

Q. What safety precautions are necessary when handling this compound?

Based on safety data for similar esters (e.g., Ethyl 4-cyanobenzoate), use fume hoods to avoid inhalation of volatile reagents. Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (bromo, cyano, methyl) influence the reactivity of this compound in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, but steric hindrance from the methyl group at position 6 and the electron-withdrawing cyano group at position 3 may slow reaction kinetics. Computational modeling (DFT) can predict activation barriers, while optimizing ligand systems (e.g., Pd/XPhos) enhances catalytic efficiency .

Q. What strategies can resolve contradictions in reaction outcomes, such as unexpected by-products during nucleophilic substitution?

- Mechanistic analysis : Use isotopic labeling (e.g., C or O) to track reaction pathways.

- By-product identification : Employ LC-MS or GC-MS to characterize impurities. For example, competing elimination pathways may form unsaturated esters under basic conditions.

- Condition optimization : Adjust solvent (e.g., DMF for polar aprotic environments) or temperature to favor substitution over elimination .

Q. How can the methyl group at position 6 be selectively functionalized without disrupting the bromo or cyano groups?

Directed ortho-metalation (DoM) using strong bases (e.g., LDA) can deprotonate the methyl-adjacent position, enabling regioselective functionalization. Protecting the ester group with a silyl ether (e.g., TMSCl) prevents undesired side reactions. Subsequent quenching with electrophiles (e.g., aldehydes) introduces new substituents .

Q. What role does this compound play in medicinal chemistry, particularly in fragment-based drug discovery?

Its rigid aromatic core and diverse substituents make it a candidate for fragment libraries. Structure-activity relationship (SAR) studies can explore modifications to enhance binding affinity to biological targets (e.g., kinases). Docking simulations and crystallographic fragment screening (via SHELX-pro) are critical for identifying lead compounds .

Methodological Considerations

- Crystallographic refinement : SHELXL is recommended for high-resolution data to resolve disorder in the ethyl ester group .

- Yield optimization : Design of Experiments (DoE) can systematically evaluate variables like catalyst loading and reaction time .

- Troubleshooting synthesis : If bromination fails, consider using NBS (N-bromosuccinimide) with radical initiators like AIBN .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.